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Compound of Interest

Compound Name: 2-Methylbenzylamine

Cat. No.: B130908

This guide provides a comprehensive overview of the spectroscopic data for 2-
Methylbenzylamine (CAS No. 89-93-0), a key intermediate in the synthesis of various
pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for these analyses. This document is intended for researchers,
scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Spectroscopic Data

The spectroscopic data for 2-Methylbenzylamine is summarized in the tables below, offering a
clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Data

The proton NMR spectrum of 2-Methylbenzylamine exhibits characteristic signals for its
aromatic, benzylic, methyl, and amine protons. Data has been reported in deuterated
chloroform (CDCIs) at different frequencies.
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Chemical Shift Chemical Shift
Assignment Structure (®) ppm @ (®) ppm @ Description
399.65 MHZz[1] 89.56 MHz[1]

Aromatic H Ar-H 7.11-7.24 7.15-7.27 Multiplet
Benzylic H -CH2-NH:2 3.773 3.833 Singlet
Methyl H -CHs 2.278 2.321 Singlet
Amine H -NH:z 1.81 1.56 Broad Singlet

BC NMR Data

While specific experimental 3C NMR data for 2-Methylbenzylamine is often found in
subscription-based databases, the expected chemical shift ranges for the carbon environments
are presented below based on standard values.

Expected Chemical Shift (d)

Assignment Structure

ppm
Quaternary Aromatic C C-CHs 135 - 140
Quaternary Aromatic C C-CH2NH:2 140 - 145
Aromatic C-H Ar-CH 125-131
Benzylic C -CH2-NH:2 40 - 45
Methyl C -CHs 18- 22

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methylbenzylamine shows characteristic absorptions for a primary
amine and a substituted aromatic ring. The data below is for a neat (liquid film) sample.
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Frequency (cm™?)

Vibration Type

Functional Group

N-H Stretch (Asymmetric &

~3364 Symmetric) Primary Amine (-NH2)

3000 - 3100 C-H Stretch Aromatic

2850 - 2960 C-H Stretch Aliphatic (-CHs, -CH2)
~1600 N-H Bend (Scissoring) Primary Amine (-NHz2)
~1492 C=C Stretch Aromatic Ring

~1451 N-H Bend Primary Amine (-NHz)
~1368 C-N Stretch Amine

730-770 C-H Bend (Out-of-plane) Ortho-disubstituted Aromatic

Note: Data is based on characteristic peaks for similar primary aromatic amines.

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of 2-Methylbenzylamine provides information on

its molecular weight and fragmentation pattern.

m/z (Mass-to-Charge Ratio)

Relative Intensity (%)

Possible Fragment

121 6.5 [M]* (Molecular lon)
120 14.8 [M-H]*

104 100.0 [M-NHs]*

93 12.0 [C7Ho]*

91 14.0 [C7H7]* (Tropylium ion)
77 12.0 [CeHs]* (Phenyl ion)
30 17.9 [CHz2NH2]*
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Experimental Protocols

The following sections describe generalized yet detailed methodologies for acquiring the
spectroscopic data presented above.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 10-20 mg of 2-Methylbenzylamine in 0.5-0.7
mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an
internal standard.

e Apparatus: A 400 MHz (or similar) Nuclear Magnetic Resonance spectrometer.
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds,
and a relaxation delay of 1-2 seconds.

o Process the resulting Free Induction Decay (FID) with an exponential window function and
Fourier transform.

o Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS
signal to 0.00 ppm.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters include a 45-degree pulse angle, a longer relaxation delay (e.g., 5-10
seconds) to ensure proper relaxation of quaternary carbons, and a spectral width of ~240

ppm.

o Process the FID similarly to the *H spectrum and reference the CDCIs solvent signal to
77.16 ppm.

IR Spectroscopy Protocol
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o Sample Preparation (Neat Liquid): As 2-Methylbenzylamine is a liquid at room temperature,
it can be analyzed directly as a thin film.

o Place one drop of the neat liquid onto the surface of a clean, dry potassium bromide (KBr)
or sodium chloride (NaCl) salt plate.

o Carefully place a second salt plate on top to create a thin, uniform liquid film between the
plates.

o Apparatus: A Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment to account for
atmospheric CO2 and Hz0.

o Place the prepared salt plate "sandwich" into the sample holder in the spectrometer's
beam path.

o Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4
cm~L,

o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm~1).

Mass Spectrometry Protocol

o Sample Introduction: Introduce a dilute solution of 2-Methylbenzylamine (e.g., in methanol
or acetonitrile) into the mass spectrometer, often via a direct insertion probe or through a gas
chromatography (GC) system for separation prior to analysis.

o Apparatus: A mass spectrometer equipped with an Electron Ionization (El) source.
¢ lonization and Analysis:

o The sample is vaporized and bombarded with a high-energy electron beam (typically 70
evV).
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o This causes ionization and fragmentation of the molecule.

o The resulting positively charged ions are accelerated into a mass analyzer (e.g., a
guadrupole).

o The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

o Detection: An electron multiplier detects the ions, and the resulting signal is processed to
generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of an
organic compound such as 2-Methylbenzylamine.
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General Workflow for Spectroscopic Analysis

Obtain Pure Sample
(e.g., 2-Methylbenzylamine)

NMR Spectroscopy
(*H, 2C)
- Determine Carbon-Hydrogen Framework
- Confirm Connectivity

Mass Spectrometry (MS) Infrared (IR) Spectroscopy
- Determine Molecular Weight - Identify Functional Groups
- Identify Fragmentation Pattern (-NHz, Aromatic Ring)

Data Integration & Analysis
- Correlate MS, IR, and NMR Data

Structure Elucidation
- Propose/Confirm Chemical Structure

Final Report & Data Archiving

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylbenzylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130908#spectroscopic-data-of-2-methylbenzylamine-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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